Antimycobacterial Potency of Trifluoromethyl-Substituted Piperazine-Fused Quinazoline vs. Halogen and Hydroxy Analogs
In a series of 1,3,4-thiadiazole and piperazine-fused hybrid quinazoline derivatives, the trifluoromethyl-substituted analog (7f), which contains the 4-piperazino-2-(trifluoromethyl)quinazoline core motif, demonstrated potent antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain. A secondary assay using the Lowenstein-Jensen MIC method revealed that compound 7f exhibited an MIC in the range of 3.12–6.25 µg/mL [1]. This activity was comparable to the bromo-substituted (7c) and hydroxy-substituted (7h) analogs within the same series, confirming that the trifluoromethyl group contributes to the scaffold's antimicrobial potency.
| Evidence Dimension | Antimycobacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC = 3.12–6.25 µg/mL (for the trifluoromethyl-substituted analog 7f, bearing the target core) |
| Comparator Or Baseline | Bromo analog 7c: MIC 3.12–6.25 µg/mL; Hydroxy analog 7h: MIC 3.12–6.25 µg/mL |
| Quantified Difference | Equivalent potency range; no significant difference between substituents in this assay context. |
| Conditions | In vitro; Lowenstein-Jensen MIC method; M. tuberculosis H37Rv strain. |
Why This Matters
This data positions the trifluoromethyl-piperazinoquinazoline scaffold as a validated antimicrobial lead structure, justifying its procurement for further optimization in antimycobacterial drug discovery.
- [1] Patel, A. B., & Rohit, J. V. (2021). Development of 1,3,4-Thiadiazole and Piperazine Fused Hybrid Quinazoline Derivatives as Dynamic Antimycobacterial Agents. DOI: 10.1080/00397911.2021.1956929. View Source
